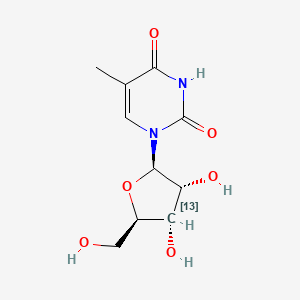
5-Methyluridine-3'-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-[3’-13C]uridine is a labeled nucleoside analog of 5-methyluridine, where the carbon-13 isotope is incorporated at the 3’ position of the ribose sugar. This compound is a pyrimidine nucleoside, which means it contains a pyrimidine base (thymine) attached to a ribose sugar. The labeling with carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[3’-13C]uridine typically involves the incorporation of the carbon-13 isotope into the ribose sugar, followed by the attachment of the thymine base. One common method involves the use of labeled ribose precursors, which are then chemically modified to form the desired nucleoside. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific positions on the ribose and thymine molecules.
Industrial Production Methods
Industrial production of 5-Methyl-[3’-13C]uridine may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[3’-13C]uridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose sugar can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ribose derivatives with ketone or aldehyde functional groups, while substitution reactions can yield halogenated or alkylated nucleosides.
Scientific Research Applications
5-Methyl-[3’-13C]uridine has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of nucleosides in cells.
Medicine: Investigated for its potential role in cancer research, particularly in studying the metabolism of nucleosides in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of personalized medicine.
Mechanism of Action
The mechanism of action of 5-Methyl-[3’-13C]uridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA molecules. The carbon-13 label allows researchers to track its incorporation and metabolism using NMR spectroscopy. The molecular targets and pathways involved include various enzymes responsible for nucleoside metabolism, such as nucleoside phosphorylases and kinases.
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine: The non-labeled counterpart of 5-Methyl-[3’-13C]uridine, commonly found in tRNA and other RNA molecules.
3-Methyluridine: Another methylated nucleoside with a methyl group at the 3-position of the uracil base.
5-Methylcytosine: A methylated cytosine base found in DNA, involved in epigenetic regulation.
Uniqueness
The uniqueness of 5-Methyl-[3’-13C]uridine lies in its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of its incorporation and metabolism in biological systems, providing valuable insights into nucleoside dynamics and function.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-KHDHUMRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
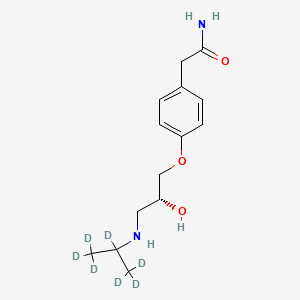
![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)
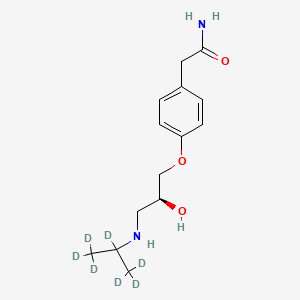
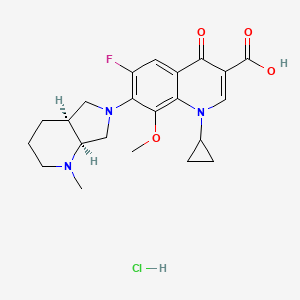
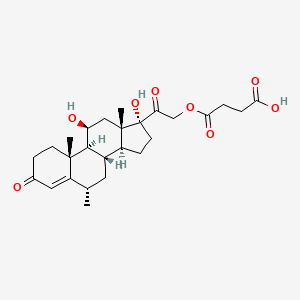
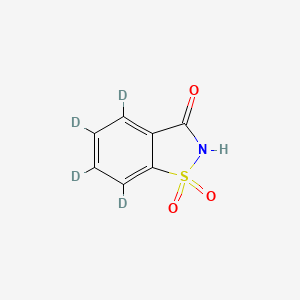
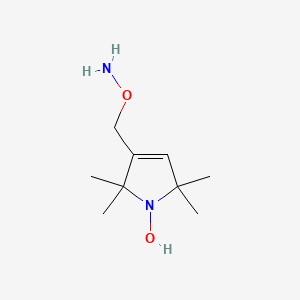

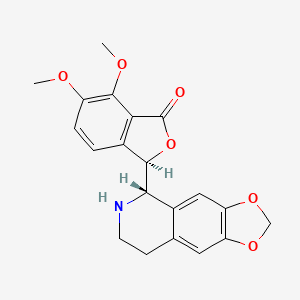
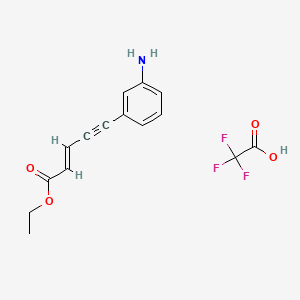

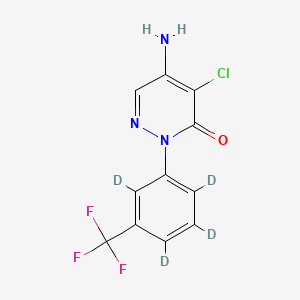
![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)

